2-(1-azepanyl)-1-phenylethanol
Overview
Description
“2-(1-azepanyl)-1-phenylethanol” is a chemical compound with the molecular formula C14H21NO . It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom, attached to a phenyl group and an ethanol group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a seven-membered azepane ring attached to a phenyl ring through an ethanol linker . The presence of the nitrogen in the azepane ring and the oxygen in the ethanol group could lead to interesting chemical properties, such as the ability to participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, and is typically studied in the context of drug discovery. Without specific information on whether “2-(1-azepanyl)-1-phenylethanol” has any biological activity, it’s difficult to speculate on its mechanism of action .
Future Directions
The study of “2-(1-azepanyl)-1-phenylethanol” and similar compounds could potentially yield interesting results in various fields of chemistry and biology. For example, azepane derivatives are known to have biological activity, so “this compound” could potentially be studied as a new drug candidate .
Properties
IUPAC Name |
2-(azepan-1-yl)-1-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(13-8-4-3-5-9-13)12-15-10-6-1-2-7-11-15/h3-5,8-9,14,16H,1-2,6-7,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFMRDERJDZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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